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molecular formula C11H20O2<br>CH2=CHCOOC8H17<br>C11H20O2 B090911 2-Ethylhexyl acrylate CAS No. 103-11-7

2-Ethylhexyl acrylate

Cat. No. B090911
M. Wt: 184.27 g/mol
InChI Key: GOXQRTZXKQZDDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05527595

Procedure details

Another preferred embodiment of the present invention is an adhesive system in which the pressure sensitive adhesive polymer of the filled support layer is comprised of from about 65 to 90 mole percent of non-tertiary acrylic acid alkyl esters formed of alcohols having from about 6 to about 12 carbon atoms, the remainder of the polymer being an ethylenically-unsaturated monomer unit containing at least one polar moiety, or a combination of such polar-moiety containing unit and a small amount of other monomer(s). A preferred polar moiety containing monomer unit is acrylic acid. Such filled support layer is preferably about from 25 to 45 mils in thickness, and further is coated on at least one side with an unfilled pressure sensitive adhesive layer of about from 1 to 5 mils in thickness, the pressure sensitive adhesive polymer of which similarly is comprised of from about 65 to 90 mole percent of non-tertiary acrylic acid alkyl esters formed of alcohols having from about 6 to about 12 carbon atoms, the remainder of the polymer being an ethylenically-unsaturated monomer unit containing at least one polar moiety, or a combination of such polar-moiety containing unit and a small amount of other monomer(s) that does not interfere significantly with the pressure sensitive adhesive properties. Preferably this adhesive system has as the pressure sensitive adhesive matrix of the filled support layer a pressure sensitive adhesive polymer comprised of from about 55 to about 65 mole percent 2-ethylhexyl acrylate, from about 15 to about 25 mole percent of octyl acrylate, decyl acrylate, or mixtures thereof, and from about 15 to 25 mole percent of an ethylenically-unsaturated polar-group containing monomer unit, which preferably is acrylic acid. Such filled support layer preferably contains from about 15 to about 25 percent organic particulate solids filler based on the weight of the pressure sensitive adhesive polymer comprising the adhesive matrix of the filled support layer. The filled support layer is preferably cross-linked, and may contain from about 1.0 to about 3.0 weight percent hydrophilic silica to facilitate uniform dispersion of the filler. The thinner, unfilled pressure sensitive adhesive layer(s) coated onto the support layer is comprised of from about 70 to about 80 mole percent of 2-ethylhexyl acrylate and from about 20 to 30 mole percent of an ethylenically-unsaturated polar-group containing monomer unit, which preferably is acrylic acid. The unfilled pressure sensitive adhesive layer(s) is preferably also cross-linked and more preferably cross-linked to a greater degree than the filled support layer. In further preferred embodiment, the adhesive system is comprised of such a filled support layer coated on both sides with such an unfilled pressure sensitive adhesive layer. This preferred embodiment, particularly when the organic particulate solids filler is polyvinyl acetate, is both strong and has a significant degree of adhesive agressiveness. It has a significantly high peel strength and high pluck strength. The higher acrylic acid alkyl esters employed are less volatile than those formed of lower molecule weight alcohols, for instance butyl acrylate, and hence in the manufacture of such adhesive system the polymerization may be conducted at a higher temperature than if such volatile monomers were present.
[Compound]
Name
sensitive adhesive layer ( s )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
polyvinyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
acrylic acid alkyl esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
monomer ( s )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
sensitive adhesive layer ( s )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH2:6][CH:7](CC)[CH2:8][CH2:9]CC)(=[O:4])[CH:2]=[CH2:3].C(OCCCCCCCC)(=O)C=C.C(OCCCCCCCCCC)(=O)C=C.C(O)(=O)C=C>>[C:1]([O:5][CH2:6][CH2:7][CH2:8][CH3:9])(=[O:4])[CH:2]=[CH2:3]

Inputs

Step One
Name
sensitive adhesive layer ( s )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
polyvinyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
acrylic acid alkyl esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
monomer ( s )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OCC(CCCC)CC
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OCCCCCCCC
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OCCCCCCCCCC
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)O
Step Nine
Name
sensitive adhesive layer ( s )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OCC(CCCC)CC
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing at least one polar moiety
ADDITION
Type
ADDITION
Details
Such filled support layer

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C=C)(=O)OCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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